molecular formula C7H13NO B022445 3-Quinuclidinol CAS No. 1619-34-7

3-Quinuclidinol

Cat. No. B022445
CAS RN: 1619-34-7
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Quinuclidinol involves several innovative approaches, including the introduction of a 2-carbon chain to D-arabinose, leading to the synthesis of (3S,5S)-quinuclidine-3,5-diol. This method highlights the versatility of sugar derivatives in complex molecule construction (Vázquez-Tato et al., 1995). Another approach involves the separation and isolation of 3-Quinuclidinol's optical isomers, showcasing the compound's chiral nature (Kalir et al., 1971).

Molecular Structure Analysis

The molecular structure of 3-Quinuclidinol has been elucidated through advanced techniques like X-ray diffraction, revealing its ability to form stable crystalline structures. This structural analysis is critical for understanding the compound's reactivity and potential applications in synthesis (Hou et al., 2012).

Chemical Reactions and Properties

3-Quinuclidinol undergoes various chemical reactions, including asymmetric reduction to produce chiral pharmaceutical building blocks. Its reactivity with different reagents underlines its utility in synthesizing muscarine mimics and agonists, demonstrating its importance in medicinal chemistry (Chavakula et al., 2018).

Physical Properties Analysis

The physical properties of 3-Quinuclidinol, such as solubility, boiling point, and melting point, are influenced by its molecular structure. Understanding these properties is crucial for its application in various scientific fields, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 3-Quinuclidinol, including its basicity, reactivity with acids and bases, and its role as a chiral building block in organic synthesis, are essential for designing reaction pathways. Its enantioselective synthesis showcases the compound's utility in creating highly selective pharmaceutical agents (Luo et al., 2020).

Scientific Research Applications

  • Synthesis of Muscarine M1 and M3 Agonists and Antagonists

    3-Quinuclidinol serves as a building block in synthesizing muscarine M1 and M3 agonists and antagonists. These compounds are potential treatments for Alzheimer's disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).

  • Isolation of Enantiomers

    It is useful in isolating the (+)-enantiomer of 3-Quinuclidinol, which was previously not accessible. This aspect is significant in the field of stereochemistry (Kalir, Sali, & Shirin, 1971).

  • Studying Cholinergic Interactions

    The enantiomers of 3-Quinuclidinol can be used to study cholinergic interactions in mice and guinea pig ileum, which is crucial for understanding nervous system functions (Rehavi, Maayani, & Sokolovsky, 1977).

  • Synthesis of Pharmaceuticals

    3-Quinuclidinol is utilized in the synthesis of various pharmaceuticals. Enzymes like 3-quinuclidinone reductase from Agrobacterium tumefaciens catalyze its production, which is crucial for synthesizing different medicinal compounds (Hou et al., 2012).

  • Biocatalyst Applications

    It can be produced enantioselectively from 3-quinuclidinone by biocatalysts. This synthesis is valuable for industrial applications such as producing solifenacin, revatropate, and aclidinium (Chen et al., 2019).

  • Intermediate for Muscarine-Active Compounds

    3-R-quinuclidinol is an important intermediate in synthesizing several muscarine-active compounds, highlighting its role in medicinal chemistry (Bjørsvik, Liguori, Costantino, & Minisci, 2002).

  • Quantification in Pharmaceuticals

    3-Quinuclidinol dibasic acid esters show potential as pharmacological agents and its quantification is crucial in ensuring the safety and efficacy of pharmaceuticals (Gaykar et al., 2016).

  • Use in Cholinolytic Agents

    3-Quinuclidinyl benzilate (3-QB) is an active cholinolytic agent, and 3-Quinuclidinol plays a role in its structure and immunological characteristics (Krylov et al., 1997).

Safety And Hazards

3-Quinuclidinol may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

A highly efficient enzymatic process to produce ®-3-quinuclidinol using a recombinant ketoreductase (KRED) expressed in soluble form in Escherichia coli (E. coli) has been developed . This process is promising for the industrial production of ®-3-quinuclidinol, an important building block for the production of various pharmaceuticals .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862716
Record name 1-Azabicyclo[2.2.2]octan-3-ol
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Sublimes at 120 °C
Record name 3-QUINUCLIDINOL
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Product Name

3-Quinuclidinol

Color/Form

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene

CAS RN

1619-34-7
Record name (±)-3-Quinuclidinol
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Record name Quinuclidin-3-ol
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Melting Point

221 °C
Record name 3-QUINUCLIDINOL
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Isotani, J Kurokawa, N Itoh - International journal of molecular sciences, 2012 - mdpi.com
… -quinuclidinone to (R)-(−)-3-quinuclidinol was attained by a combination of immobilized E. coli/… The production level of (R)-(−)-3-quinuclidinol in this study was the highest ever reported, …
Number of citations: 29 www.mdpi.com
WX Zhang, GC Xu, L Huang, J Pan, HL Yu, JH Xu - Organic letters, 2013 - ACS Publications
… -3-quinuclidinol, a chiral building block of many antimuscarinic agents. This is the first time that a high yield of (R)-3-quinuclidinol up … For example, optically pure (R)-3-quinuclidinol is an …
Number of citations: 35 pubs.acs.org
HS Aaron, OO Owens, PD Rosenstock… - The Journal of …, 1965 - ACS Publications
… was converted to the free base III, which gave 3quinuclidinol (IV) on treatment with … infrared spectrum (in potassium bromide) which was identical with that of authentic9 3-quinuclidinol. …
Number of citations: 14 pubs.acs.org
LT Sniegoski, GD Byrd, E White V - Journal of Labelled …, 1989 - Wiley Online Library
Isotopically labeled analogs of 3‐quinuclidinol (Q), benzilic acid (BA), and 3‐quinuclidinyl benzilate (BZ), for use as internal standards for isotope dilution measurements and the …
A Uzura, F Nomoto, A Sakoda, Y Nishimoto… - Applied microbiology …, 2009 - Springer
… quinuclidinone to (R)-3-quinuclidinol. The gene encoding the … converted to (R)-3-quinuclidinol with an >99.9% enantiomeric … a racemic mixture of 3-quinuclidinol. Among these methods, …
Number of citations: 44 link.springer.com
T Luo, Z Dou, Z Sun, X Chen, Y Ni, G Xu - Molecular Catalysis, 2021 - Elsevier
… Consequently, biocatalytic asymmetric reduction of 3-quinuclidinone for chiral 3-quinuclidinol is … This study provides an efficient biocatalyst for the synthesis of (R)-3-quinuclidinol and …
Number of citations: 1 www.sciencedirect.com
M Rehavi, S Maayani, M Sokolovsky - Life Sciences, 1977 - Elsevier
… 3-quinuclidinol was obtained from the racemate of 3-quinuclidinyl butyrate by a complete digestion of the (−) ester; the R-(−) isomer of 3-quinuclidinol … of the 3-quinuclidinol enantiomers …
Number of citations: 42 www.sciencedirect.com
R Chavakula, NR Mutyala… - Organic Preparations and …, 2013 - Taylor & Francis
… -3-quinuclidinol (2a) is a highly valuable building block for the synthesis of several important pharmaceutical chemicals. (R)-3-Quinuclidinol (… second method, racemic 3-quinuclidinol (1) …
Number of citations: 5 www.tandfonline.com
S Annadurai, M Zhang, JL Gabriel… - Medicinal …, 2016 - ingentaconnect.com
… Compounds 9a and 9b were prepared in poor yields by reacting commercially available 3-quinuclidinol with 3-pyridinols under Mitsunobu reaction conditions (Scheme 4). These …
Number of citations: 2 www.ingentaconnect.com
SK Gaykar, RB Shinde, CM Bhalgat… - Journal of …, 2016 - academic.oup.com
… Carbamoyl derivatives of 3-quinuclidinol (V, VI) are known to inhibit acetyl cholinesterase (… are reported to monitor chiral resolution and purity of 3-quinuclidinol enantiomers (12–14). …
Number of citations: 4 academic.oup.com

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